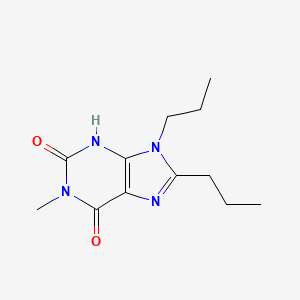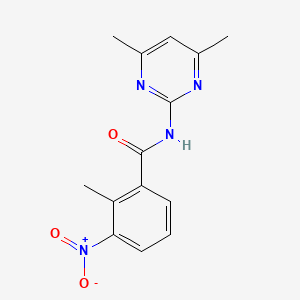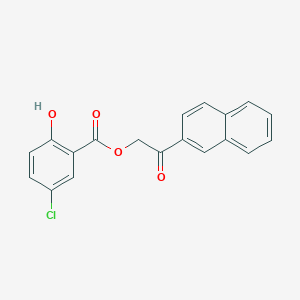![molecular formula C13H10N4O3S B5749137 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)
4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, commonly known as NPC-15437, is a chemical compound used in scientific research for its various biochemical and physiological effects. NPC-15437 is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
NPC-15437 binds to the catalytic site of 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, inhibiting its activity and leading to increased insulin signaling and glucose uptake. 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide also plays a role in the regulation of various signaling pathways involved in cancer and inflammation, making NPC-15437 a potential therapeutic agent for these conditions as well.
Biochemical and Physiological Effects:
NPC-15437 has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells, making it a potential treatment for type 2 diabetes and obesity. It has also been shown to have anti-inflammatory and anticancer properties, although further research is needed to fully understand its effects on these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPC-15437 is its potency and specificity for 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibition, making it a useful tool for studying the role of 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide in insulin signaling and glucose homeostasis. However, its potential off-target effects and toxicity must be carefully considered when designing experiments. Additionally, NPC-15437 may not be suitable for in vivo studies due to its poor solubility and bioavailability.
Orientations Futures
There are several potential future directions for research on NPC-15437. One area of interest is the development of more potent and selective 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibitors for use in drug development. Additionally, the anti-inflammatory and anticancer properties of NPC-15437 warrant further investigation, as it may have potential therapeutic applications beyond its role in glucose homeostasis. Finally, the use of NPC-15437 in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
Méthodes De Synthèse
The synthesis of NPC-15437 involves the reaction of 4-nitrobenzoic acid with thionyl chloride, followed by the addition of 3-aminopyridine and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield NPC-15437. The synthesis of NPC-15437 has been optimized to improve its yield and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
NPC-15437 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibition has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells, making it a promising target for drug development. NPC-15437 has also been investigated for its anti-inflammatory and anticancer properties, as 4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide is involved in the regulation of various signaling pathways implicated in cancer and inflammation.
Propriétés
IUPAC Name |
4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c18-12(9-3-5-11(6-4-9)17(19)20)16-13(21)15-10-2-1-7-14-8-10/h1-8H,(H2,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVTOZLYYZMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)


![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)



![4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)



